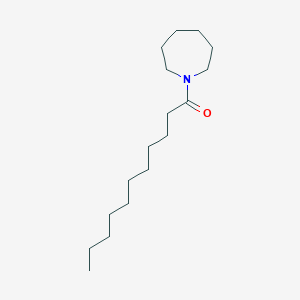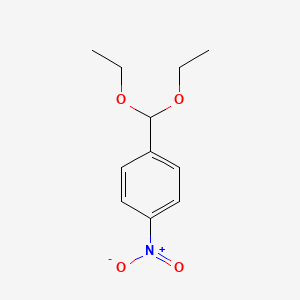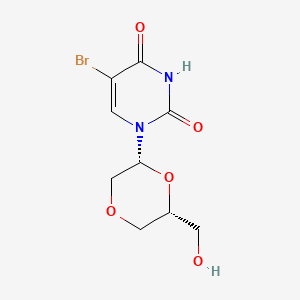
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil is a synthetic organic compound that combines the structural features of a dioxane ring and a brominated uracil derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of a diol with an appropriate aldehyde or ketone under acidic conditions.
Bromination of Uracil: The uracil moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Coupling Reaction: The hydroxymethyl group is introduced via a coupling reaction between the brominated uracil and the dioxane ring precursor under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of the corresponding uracil derivative without the bromine atom.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA or RNA analog, which could be useful in genetic research and biotechnology.
Medicine: Explored for its antiviral and anticancer properties due to its structural similarity to nucleosides.
Wirkmechanismus
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil involves its interaction with biological macromolecules. The compound can mimic natural nucleosides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromouracil: A well-known nucleoside analog used in genetic research.
6-Hydroxymethyluracil: Another uracil derivative with potential biological activity.
1,4-Dioxane Derivatives: Compounds with a dioxane ring that have various industrial applications.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-bromouracil is unique due to its combination of a dioxane ring and a brominated uracil moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
132062-63-6 |
|---|---|
Molekularformel |
C9H11BrN2O5 |
Molekulargewicht |
307.10 g/mol |
IUPAC-Name |
5-bromo-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-1-12(9(15)11-8(6)14)7-4-16-3-5(2-13)17-7/h1,5,7,13H,2-4H2,(H,11,14,15)/t5-,7-/m1/s1 |
InChI-Schlüssel |
ATOXRIIYTNFLON-IYSWYEEDSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=O)NC2=O)Br)CO |
Kanonische SMILES |
C1C(OC(CO1)N2C=C(C(=O)NC2=O)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


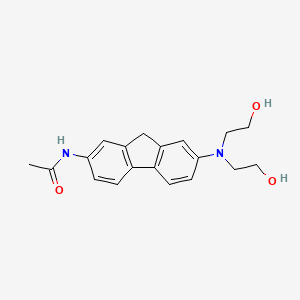
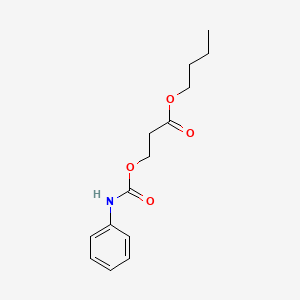
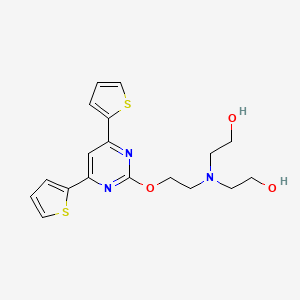

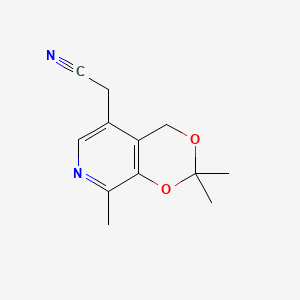

![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)





